![molecular formula C11H10ClNO2 B3133199 ethyl 3-chloro-1H-indole-2-carboxylate CAS No. 38343-91-8](/img/structure/B3133199.png)
ethyl 3-chloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Ethyl 3-chloro-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Some of the primary targets of this compound include the CRTH2 receptor , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptor , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .
Mode of Action
It’s known that indole derivatives can interact with their targets and induce changes that lead to various biological activities . For example, when acting as a CRTH2 receptor antagonist, it can inhibit the receptor’s activity, potentially reducing inflammation .
Biochemical Analysis
Biochemical Properties
Ethyl 3-chloro-1H-indole-2-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which may lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then dissolved in ethanol to yield ethyl 1H-indole-2-carboxylate . The chlorination of this compound at the 3-position can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized indole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry Ethyl 3-chloro-1H-indole-2-carboxylate serves as an intermediate in synthesizing various compounds with biological activities. For example, novel series of 5-chloro-indole-2-carboxylates have been developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
- Synthesis of Indole Derivatives this compound is used in the synthesis of indole-2-carboxylic acid esters . An improved procedure for the synthesis of indole-2-carboxylic acid esters has been achieved by the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using ionic liquid under controlled microwave irradiation .
- Enzyme Inhibition Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate can inhibit key enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative diseases. The dual halogenation (chlorine and iodine) may enhance its binding affinity to target proteins compared to non-halogenated analogs.
- Antiproliferative Activity Some derivatives of 5-chloro-indole-2-carboxylate exhibit significant antiproliferative activity . These compounds have GI50 values ranging from 29 nM to 78 nM, demonstrating inhibitory actions against tested cancer cell lines . One compound, 3e (R = m-piperidin-1-yl), was found to be more effective than erlotinib against Panc-1 (pancreatic cancer cell line), MCF-7 (breast cancer cell line), and A-549 (epithelial cancer cell line) .
Related Compounds
Several compounds share structural similarities with ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, each exhibiting unique properties:
Compound Name | Key Differences |
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Ethyl 5-chloro-2-indolecarboxylate | Lacks iodine; may exhibit different reactivity |
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | Contains fluorine instead of chlorine; altered properties |
Ethyl 6-fluoro-1H-indole-2-carboxylate | Fluorine at position six; different biological activity |
Ethyl 5-bromoindole-2-carboxylate | Bromine instead of chlorine; distinct reactivity |
Comparison with Similar Compounds
Ethyl 3-chloro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-indole-2-carboxylate: Lacks the chlorine atom at the 3-position, resulting in different reactivity and biological activity.
3-Chloro-1H-indole-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
1H-indole-2-carboxylic acid: Lacks both the ethyl ester and chlorine substituents, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 3-chloro-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C_10H_8ClNO_2
- Molecular Weight : Approximately 213.63 g/mol
- Appearance : Pale yellow powder
- Solubility : Soluble in organic solvents like ethanol and chloroform
Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. For instance, the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate has been reported to yield indole-2-carboxylic acid esters with high efficiency under controlled conditions .
Anticancer Properties
This compound has shown promising results in inhibiting cancer cell proliferation. In a study evaluating several indole derivatives, compounds similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancers. The GI50 values for these compounds ranged from 29 nM to 78 nM, indicating potent activity .
Enzyme Inhibition
Research has indicated that this compound can inhibit key enzymes involved in cancer pathways. Specifically, it has been shown to interact with mutant forms of EGFR/BRAF pathways, which are critical in many malignancies. The presence of chlorine in the structure enhances binding affinity compared to non-halogenated analogs .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have reported that related indole derivatives possess significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest moderate to good efficacy against pathogens like E. coli and S. aureus .
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of a series of indole derivatives, including this compound. The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced activity against cancer cell lines. For instance, one derivative showed a GI50 value of 29 nM against Panc-1 cells, outperforming standard treatments like erlotinib .
Mechanistic Insights
Mechanistic studies have revealed that the compound's activity may be attributed to its ability to form strong interactions with key amino acid residues in target proteins. This includes hydrogen bonding and halogen interactions that stabilize the binding of the compound within the active site of enzymes involved in tumorigenesis .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 3-chloro-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGLNNFMGYNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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